![molecular formula C17H13Cl2N7O B608164 Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]- CAS No. 1224942-06-6](/img/structure/B608164.png)

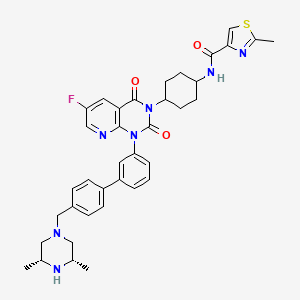

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-

Vue d'ensemble

Description

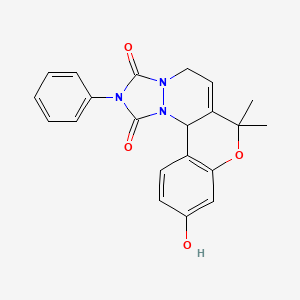

Jak2-IN-7j is a selective Jak2 inhibitor which demonstrates a time-dependent knock-down of pSTAT5, which is a downstream target of Jak2.

Applications De Recherche Scientifique

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine is a prominent heterocyclic scaffold in drug discovery, showcasing a broad range of medicinal properties, including anticancer, CNS agents, anti-infective, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. Structure-activity relationship (SAR) studies emphasize the versatility of this scaffold, encouraging further exploration for potential drug candidates. This review highlights synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties alongside SAR studies, marking a comprehensive compilation of advances made with this scaffold since the 1980s (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidine Synthesis

The review focuses on the regio-orientation and regioselectivity in synthesizing pyrazolo[1,5-a]pyrimidines, highlighting the challenges and literature controversies surrounding the substituent's regio-orientation on the pyrimidine ring. This comprehensive analysis aims to clarify the regio-orientation significance, offering insights into synthetic strategies and the structural nuances of pyrazolo[1,5-a]pyrimidine derivatives (Mohamed & Mahmoud, 2019).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

This manuscript delves into the synthesis and medicinal aspects of pyrazolo[3,4-d]pyrimidines, including their structure-activity relationships. The compounds’ biological investigations have shown their significant medicinal significance in various disease conditions, highlighting their therapeutic potential across central nervous system, cardiovascular system, cancer, and inflammation treatments (Chauhan & Kumar, 2013).

Hybrid Catalysts in Synthesis of Pyrimidine Derivatives

This review emphasizes the role of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), highlighting the broad applicability of 5H-pyrano[2,3-d]pyrimidine scaffolds in medicinal and pharmaceutical industries. It covers the synthetic pathways employing diverse hybrid catalysts for developing these derivatives, indicating the scaffold’s wide range of applicability and the potential for discovering lead molecules (Parmar, Vala, & Patel, 2023).

Propriétés

Numéro CAS |

1224942-06-6 |

|---|---|

Nom du produit |

Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]- |

Formule moléculaire |

C17H13Cl2N7O |

Poids moléculaire |

402.24 |

Nom IUPAC |

5-Amino-N-(3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C17H13Cl2N7O/c1-25-8-13(15(24-25)10-6-9(18)2-3-12(10)19)22-17(27)11-7-21-26-5-4-14(20)23-16(11)26/h2-8H,1H3,(H2,20,23)(H,22,27) |

Clé InChI |

NNGCTIVKZKXWGS-UHFFFAOYSA-N |

SMILES |

O=C(C1=C2N=C(N)C=CN2N=C1)NC3=CN(C)N=C3C4=CC(Cl)=CC=C4Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Jak2 IN-7j; Jak2 IN 7j; Jak2-IN 7j |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)

![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)

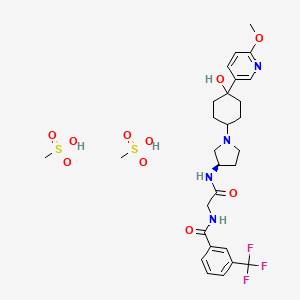

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)